Choline C-11
Description
Historical Development of Choline (B1196258) Radiotracers in Biomedical Research
The exploration of choline metabolism through radiotracers has a rich history, evolving with advancements in radiochemistry and imaging technology. The initial impetus for developing radiolabeled choline analogs was the recognition of upregulated choline uptake and phosphorylation in malignant cells. nih.gov This led to the hypothesis that tracking this process could enable noninvasive cancer detection. nih.gov
Early research focused on synthesizing and evaluating various positron-emitting choline analogs for use with Positron Emission Tomography (PET). nih.gov One of the pioneering radiotracers in this class was [11C]Choline, where a radioactive carbon-11 (B1219553) atom is incorporated into the choline molecule. wikipedia.org The short half-life of carbon-11 (approximately 20.4 minutes) presented both challenges and advantages, necessitating rapid synthesis and imaging protocols. nih.govnih.gov
The success of [11C]Choline in imaging, particularly in prostate and brain tumors, spurred the development of other choline-based radiotracers, such as fluorine-18 (B77423) labeled analogs like [18F]fluoromethyl-dimethyl-2-hydroxyethyl-ammonium (FCH). nih.govnih.gov The longer half-life of fluorine-18 (approximately 110 minutes) offered logistical benefits for clinical applications. nih.gov Nevertheless, [11C]Choline remains a valuable research tool due to its close structural identity to natural choline, ensuring it accurately reflects endogenous choline metabolism. nih.gov
Significance of Choline Metabolism in Cellular Biology and Disease Pathophysiology Research
Choline is a vital nutrient with multifaceted roles in cellular biology. nih.gov It is a fundamental component of phospholipids (B1166683), such as phosphatidylcholine, which are essential for maintaining the structural integrity of cell membranes. nih.govradiopaedia.orgnih.gov Beyond its structural role, choline is a precursor for the neurotransmitter acetylcholine (B1216132) and is involved in methylation reactions through its metabolite, betaine (B1666868). nih.govimrpress.com
The metabolic pathways of choline are tightly regulated and crucial for homeostasis. nih.govnih.gov Choline is transported into cells by specific transporter proteins. nih.govnih.gov Once inside, it is phosphorylated by the enzyme choline kinase (Chk) to form phosphocholine (B91661), the first step in the synthesis of phosphatidylcholine. frontiersin.orgnih.gov
In the context of disease, particularly cancer, choline metabolism is significantly altered. nih.govfrontiersin.org Rapidly proliferating cancer cells exhibit an increased demand for choline to build new cell membranes. wikipedia.orgnih.govfrontiersin.org This leads to the upregulation of choline transporters and increased activity of choline kinase. radiopaedia.orgnih.govfrontiersin.orgsnmjournals.org This altered metabolic state, often referred to as a "choline phenotype," is a hallmark of many cancers and is associated with tumor progression and malignancy. nih.govfrontiersin.orgfrontiersin.org The elevated levels of choline-containing compounds in tumors can be detected by imaging techniques, making it a valuable biomarker for cancer research. nih.govnih.govradiopaedia.orgfrontiersin.org
| Key Aspect of Choline Metabolism | Significance in Cellular Biology | Relevance in Disease Pathophysiology (e.g., Cancer) |
| Cell Membrane Synthesis | Precursor for phosphatidylcholine, a major component of cell membranes, ensuring structural integrity. nih.govradiopaedia.orgnih.gov | Increased demand for choline to support rapid cell division and membrane production in tumors. wikipedia.orgnih.govfrontiersin.org |
| Neurotransmission | Precursor for the neurotransmitter acetylcholine, crucial for nerve function. nih.govimrpress.com | Altered cholinergic signaling has been investigated in neurodegenerative diseases. wikipedia.org |
| Methylation Reactions | Its metabolite, betaine, is a methyl donor involved in epigenetic regulation and other metabolic processes. nih.govimrpress.com | Changes in methylation patterns are a common feature of cancer. |
| Cell Signaling | Choline metabolites can act as second messengers in various signaling pathways. | Dysregulated signaling pathways in cancer often impact choline metabolism. nih.gov |
Fundamental Principles of Positron Emission Tomography (PET) in Molecular Imaging Research
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the visualization and quantification of biological processes in living subjects. wikipedia.orgradiologykey.com The fundamental principle of PET lies in the detection of radiation emitted from a radiopharmaceutical, or radiotracer, that has been introduced into the body. nih.gov
The process begins with the administration of a radiotracer, such as [11C]Choline, which is a biologically active molecule tagged with a positron-emitting radionuclide. icdst.orghopkinsmedicine.org These radionuclides are unstable atoms with a surplus of protons and decay by emitting a positron, which is the antimatter counterpart of an electron. illinois.edusnmjournals.orgradiologykey.com
The emitted positron travels a short distance in the tissue before it collides with an electron. nih.govradiologykey.com This encounter results in an annihilation event, where the mass of both particles is converted into two 511-keV gamma photons that travel in nearly opposite directions (180 degrees apart). radiologykey.comnih.gov
A PET scanner consists of a ring of detectors that surround the subject. savemyexams.com These detectors are designed to identify the pairs of gamma photons that arrive simultaneously (in coincidence). nih.govaapm.org By detecting these coincidence events, the scanner can determine the line of response (LOR) along which the annihilation occurred. nih.gov Through the collection of millions of these LORs from various angles, a computer algorithm reconstructs a three-dimensional image that maps the distribution of the radiotracer within the body. hopkinsmedicine.org This distribution reflects the underlying biological process being studied, such as the metabolic activity of tissues. wikipedia.orgclevelandclinic.org
| PET Imaging Step | Description |
| Radiotracer Administration | A positron-emitting radiotracer (e.g., [11C]Choline) is introduced into the body, typically via intravenous injection. nih.gov |
| Positron Emission | The radionuclide in the tracer decays, emitting a positron. illinois.edusnmjournals.orgradiologykey.com |
| Annihilation | The positron travels a short distance and annihilates with an electron, producing two 511-keV gamma photons traveling in opposite directions. radiologykey.comnih.gov |
| Coincidence Detection | The PET scanner's detectors register the simultaneous arrival of the two gamma photons. nih.govaapm.org |
| Image Reconstruction | A computer uses the lines of response from millions of coincidence events to create a 3D image of the radiotracer's distribution. hopkinsmedicine.org |
Overview of [11C]Choline's Role in Preclinical and Translational Research Modalities
[11C]Choline PET imaging has become an invaluable tool in both preclinical and translational research, bridging the gap between basic laboratory findings and clinical applications. In preclinical settings, [11C]Choline is used in animal models of disease, particularly cancer, to study tumor biology and evaluate the efficacy of new therapies. nih.gov
For instance, studies using murine xenograft models of human prostate cancer have shown that the uptake of [11C]Choline in tumors mirrors that of natural choline, validating its use as a tracer for choline metabolism. nih.gov These preclinical models allow researchers to investigate the molecular mechanisms underlying the "choline phenotype" of cancer cells and to test novel therapeutic strategies that target choline metabolism. frontiersin.org
Translational research aims to apply findings from basic science to enhance human health. In this context, [11C]Choline PET has been instrumental. It has been used to delineate tumors from healthy tissue, especially in cases where other imaging modalities like [18F]FDG PET have limitations, such as in certain brain and prostate cancers. wikipedia.org Furthermore, [11C]Choline PET can be used to monitor the response of tumors to treatment. nih.gov A decrease in [11C]Choline uptake can indicate a positive response to therapy, providing an early biomarker of treatment efficacy. nih.govnih.gov This ability to non-invasively assess treatment response is crucial for personalizing cancer therapy and improving patient outcomes.
The insights gained from preclinical and translational research with [11C]Choline have paved the way for its clinical use in specific oncological applications, most notably in the detection of recurrent prostate cancer. wikipedia.orgnih.gov
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Choline is incorporated into phosphatidylcholine which is a major membrane phospholipid in mammalian cells. The use of choline C11 is based on the knowledge that malignant tumors with increased cellular proliferation take up more choline when compared with normal cells for the formation of cellular membranes. The increased uptake of choline is explained by its use as a substrate in phospholipid synthesis in cell membranes, transmembrane signaling, and lipid and cholesterol transport and metabolism. Choline C 11 Injection is a radiolabeled analog of choline, a precursor molecule essential for the biosynthesis of cell membrane phospholipids. Choline is involved in synthesis of the structural components of cell membranes, as well as modulation of trans-membrane signaling. Increased phospholipid synthesis (i.e., increased uptake of choline) has been associated with cell proliferation and the transformation process that occurs in tumor cells. |
|---|---|
CAS No. |
94793-58-5 |
Molecular Formula |
C5H14NO+ |
Molecular Weight |
103.17 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(111C)methylazanium |
InChI |
InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1/i1-1 |
InChI Key |
OEYIOHPDSNJKLS-BJUDXGSMSA-N |
SMILES |
C[N+](C)(C)CCO |
Isomeric SMILES |
C[N+](C)([11CH3])CCO |
Canonical SMILES |
C[N+](C)(C)CCO |
Other CAS No. |
94793-58-5 |
solubility |
Soluble |
Origin of Product |
United States |
Radiochemistry and Production Methodologies for Research Applications
Strategies for [11C]Choline Radiosynthesis
The most prevalent strategy for synthesizing [11C]Choline involves the introduction of a Carbon-11 (B1219553) labeled methyl group onto a precursor molecule. This process, known as N-methylation, is the cornerstone of [11C]Choline production.
The primary precursor for [11C]Choline synthesis is 2-dimethylaminoethanol (DMAE). nih.govd-nb.info The synthesis reaction involves the N-methylation of the tertiary amine group of DMAE to form the quaternary ammonium (B1175870) salt, [11C]Choline. d-nb.info In many synthesis schemes, DMAE itself can serve a dual role as both the precursor and the reaction solvent. d-nb.inforesearchgate.net
Early methods conducted the methylation reaction in a solution of DMAE in acetone (B3395972) or pure DMAE, followed by complex purification. d-nb.info More contemporary and automatable methods utilize solid-phase extraction (SPE) for both the reaction and purification. d-nb.infonih.gov In one common approach, the DMAE precursor is loaded onto a solid support, such as a Sep-Pak cartridge, where it reacts with the incoming labeling agent. d-nb.infoqucosa.de This on-line methylation technique has been shown to be highly effective. d-nb.info
[11C]Methyl iodide ([11C]CH₃I) is the most widely used labeling agent for the synthesis of [11C]Choline. d-nb.infoqucosa.deiaea.org It is a highly reactive methylating agent that readily reacts with the DMAE precursor. core.ac.uk The production of [11C]CH₃I is a critical step and is typically achieved through one of two primary routes:
The "Wet" Method: This conventional gas-phase method involves the reduction of cyclotron-produced [11C]CO₂ using a strong reducing agent like lithium aluminum hydride (LiAlH₄). d-nb.infonih.gov The resulting intermediate is then treated with hydroiodic acid (HI) to generate [11C]CH₃I. d-nb.infocore.ac.uk
The "Gas-Phase" Method: An alternative route involves the free-radical iodination of [11C]methane ([11C]CH₄) with iodine vapor at high temperatures (around 720 °C). d-nb.infoqucosa.de The [11C]CH₄ is produced from the initial [11C]CO₂.
While [11C]Methyl iodide is the dominant reagent, the fundamental requirement is a reactive species capable of donating a [11C]methyl group. The choice of production method for the labeling agent depends on the specific design of the automated synthesis module being used.
While [11C]Methyl iodide is the workhorse of [11C]Choline synthesis, research explores variations in generating the reactive methylating species. The primary alternatives lie not in a different final methylating agent, but in the intermediate precursors and reaction environments used to generate [11C]CH₃I. For instance, the conversion of [11C]CO₂ to [11C]CH₄ before iodination represents a different pathway than the direct reduction to a [11C]methanol intermediate. d-nb.infonih.govqucosa.de
Furthermore, efforts to create more environmentally friendly or "green" chemistry approaches have led to the use of solvents like ethanol (B145695) instead of dimethylformamide (DMF) in the reaction mixture, which can influence the reactivity and handling of the methylating agent. nih.gov The development of solid-phase synthesis, where the precursor is immobilized, also alters the reaction environment for the [11C]methylating agent, often leading to higher efficiency and purity. nih.gov
Automated Synthesis Systems for Research Radiotracer Production
The short half-life of Carbon-11 and the need for radiation safety make automated synthesis modules essential for the routine production of [11C]Choline. nih.govd-nb.info These systems integrate the synthesis of the labeling agent, the reaction with the precursor, and the final purification into a single, remotely controlled process. qucosa.de
A variety of commercial and custom-built automated synthesis modules are used for [11C]Choline production, including systems like the GE Tracerlab, Bioscan, and GPF-101. nih.govqucosa.decore.ac.uk A common design involves two main components: one for producing [11C]CH₃I and another for the final labeling and purification. qucosa.decore.ac.uk
Optimization of these modules focuses on improving radiochemical yield (RCY), shortening synthesis time, and ensuring high purity of the final product. researchgate.netnih.gov A key area of optimization has been the purification method. A significant advancement was the move from HPLC purification to solid-phase extraction (SPE) using disposable cartridges. d-nb.info
Further design refinements include:
Single vs. Dual Cartridge Systems: Some methods use a C18 Sep-Pak for the reaction and a subsequent CM Sep-Pak for purification. qucosa.de However, optimized methods have been developed that use a single cation-exchange cartridge (e.g., Accell Plus CM) for both the reaction support and the purification step, which can reduce contamination from the precursor. d-nb.infoqucosa.de
Solvent and Phase Optimization: Research has compared traditional synthesis in solvents like DMF with greener alternatives like ethanol and solvent-free "dry" methods on a solid phase. nih.gov The solid-phase approach, where DMAE is loaded onto a cartridge, has proven highly effective, eliminating residual solvents like DMF and often increasing yield. nih.gov
The efficiency of [11C]Choline production is measured by the radiochemical yield (RCY), synthesis time, and purity of the final product. Research has identified several key process parameters that can be tuned to optimize production. High radiochemical yields, often reported as greater than 80% (decay corrected, relative to [11C]CH₃I), have been achieved. researchgate.netiaea.org Total synthesis times are typically in the range of 12 to 25 minutes from the end of bombardment (EOB). nih.govqucosa.de
Below are tables summarizing typical process parameters and a comparison of different synthesis methods from published research findings.
Table 1: Example of Optimized Process Parameters for Automated [11C]Choline Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Beam Current | 2 x 20 µA | qucosa.de |
| Irradiation Time | 30 min | qucosa.de |
| DMAE Precursor Amount | 50 µL | qucosa.de |
| Synthesis Time from EOB | 25 min | qucosa.de |
| Absolute Yield (uncorrected) | 6.6 GBq | qucosa.de |
| Radiochemical Purity | > 99 % | researchgate.netqucosa.de |
| Residual DMAE | < 5 ppm | qucosa.de |
Table 2: Comparison of [11C]Choline Synthesis Methods
| Synthesis Method | Solvent/Support | Radiochemical Yield (decay corrected) | Synthesis Time | Reference |
|---|---|---|---|---|
| Traditional Solution Phase | DMF | 20% | ~20 min | nih.govnih.gov |
| "Green Chemistry" | Ethanol | 45% | 15 min | nih.gov |
| Solid-Phase Synthesis (Dry) | Oasis HLB plus cartridge | 65% ± 3% | 12 min | nih.gov |
| On-line Methylation/SPE | Cation-exchange cartridge | 80% | 20 min | d-nb.inforesearchgate.net |
Radiochemical Quality Control for Research Investigations
The integrity of research findings using [¹¹C]Choline in positron emission tomography (PET) is fundamentally reliant on rigorous radiochemical quality control. This process ensures that the radiotracer batch meets predefined standards for purity, yield, and specific activity, which are critical for the accuracy and reproducibility of quantitative research investigations.
Assessment of Radiochemical Yield and Purity in Production
The production of [¹¹C]Choline for research applications involves a time-sensitive synthesis, making the efficiency of the reaction (yield) and the purity of the final product paramount. Radiochemical yield is typically expressed as the percentage of the initial radioactivity from the cyclotron target that is incorporated into the final [¹¹C]Choline product, corrected for decay. Radiochemical purity refers to the proportion of the total radioactivity in the final product that is present in the desired chemical form of [¹¹C]Choline. radiopaedia.org
Various synthesis methods report different yields. For instance, an automated synthesis can achieve a radiochemical yield of about 42%. nih.gov Another method involving the reaction of [¹¹C]methyl iodide with dimethylaminoethanol (B1669961) reports a decay-corrected radiochemical yield for the synthesis and purification of approximately 22-50%. nih.gov Other research indicates yields of up to 20%. nih.gov High-performance liquid chromatography (HPLC) is a principal technique for determining radiochemical purity, which consistently should exceed 95-99% for research applications. nih.govnih.govcore.ac.uk
Table 1: Reported Radiochemical Yield and Purity of [¹¹C]Choline
| Parameter | Reported Value | Source(s) |
| Radiochemical Yield | Approx. 22% | nih.gov |
| Radiochemical Yield | Up to 20% | nih.gov |
| Radiochemical Yield (Automated) | Approx. 42% | nih.gov |
| Radiochemical Purity | >98% | nih.gov |
| Radiochemical Purity | >99% | nih.govcore.ac.uk |
| Chemical Purity | >90% | nih.gov |
| Chemical Purity | >98% | nih.gov |
Evaluation of Specific Activity for Quantitative Research
Specific activity (SA) is a critical parameter for quantitative PET research, representing the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). High specific activity is crucial to ensure that the administered mass of choline (B1196258) is low enough to not cause any pharmacological effects, which could alter the biological process being studied. This "tracer dose" concept is fundamental to the validity of PET imaging as a tool for non-invasive biochemical measurement.
The accurate determination of specific activity can be challenging. Traditional quality control processes sometimes involve complicated HPLC methods that may have limitations in sensitivity and separation, hindering precise measurement. nih.gov Research has focused on developing more efficient single HPLC methods using techniques like cation-exchange chromatography to improve the detection of choline and its precursors, thereby allowing for a more accurate calculation of specific activity. nih.gov One study reported a measured specific activity of 11.1 GBq/µmol (>300 mCi/µmol) for purified [¹¹C]Choline at 35 minutes post-bombardment. nih.gov
Table 2: Reported Specific Activity for [¹¹C]Choline
| Parameter | Reported Value | Time of Measurement | Source(s) |
| Specific Activity | 11.1 GBq/µmol (>300 mCi/µmol) | 35 min post-bombardment | nih.gov |
Methodologies for Impurity Profiling in Research Batches
Impurity profiling is essential to identify and quantify any chemical or radiochemical substances in the final [¹¹C]Choline preparation that are not the desired product. The presence of impurities can interfere with the imaging results and potentially introduce biological effects. The primary chemical impurity of concern in [¹¹C]Choline synthesis is the precursor, 2-dimethylaminoethanol (DMAE), also known as deanol. radiopaedia.orgnih.gov It is particularly important to control for DMAE in brain imaging studies, as it can compete with choline for transport across the blood-brain barrier. radiopaedia.org
Analytical methods such as HPLC and gas chromatography (GC) are employed for impurity profiling. nih.govnih.gov HPLC methods, particularly those using cation-exchange chromatography, have been developed for the sensitive detection of both choline chloride and dimethylaminoethanol. nih.gov Gas chromatography is also used to confirm the levels of residual solvents that may have been used in the synthesis process, such as ethanol and dimethylformamide. nih.govcore.ac.uk The goal is to ensure that the levels of all potential impurities are below established limits.
Table 3: Common Impurities and Analytical Methods
| Impurity | Analytical Method | Rationale for Monitoring | Source(s) |
| 2-Dimethylaminoethanol (DMAE) | HPLC, Cation-Exchange Chromatography | Precursor and potential competitor for biological transport | radiopaedia.orgnih.gov |
| Ethanol | Gas Chromatography | Residual solvent from purification | nih.gov |
| Dimethylformamide (DMF) | Gas Chromatography | Residual solvent from synthesis | core.ac.uk |
Molecular Mechanisms of 11c Choline Uptake and Metabolism in Research Models
Choline (B1196258) Transport Systems in Cellular Research Models
The initial and rate-limiting step for the metabolism of [11C]Choline is its transport across the cell membrane. nih.gov This process is mediated by several distinct families of transporter proteins, each with different affinities and transport mechanisms.
Table 1: Characteristics of High-Affinity Choline Transporter (CHT/SLC5A7)
| Feature | Description | References |
|---|---|---|
| Gene | SLC5A7 | genecards.orgnih.gov |
| Mechanism | Sodium (Na+) and Chloride (Cl-) dependent symporter | genecards.orguniprot.org |
| Affinity | High (K_m ~1-2 μM) | nih.gov |
| Function | Transports choline into presynaptic terminals for acetylcholine (B1216132) synthesis; contributes to choline uptake in other cells. | nih.govuniprot.org |
| Regulation | Activity is regulated by its translocation to and from the plasma membrane. | uniprot.org |
| Inhibitor | Highly sensitive to hemicholinium-3 (B1673050) (HC-3). | nih.gov |
Beyond the high-affinity system, other transporter subtypes contribute to choline uptake in various research models. These are often categorized by their lower affinity for choline and different transport mechanisms.
Choline Transporter-Like Proteins (CTLs): The CTL family, particularly CTL1 (encoded by the SLC44A1 gene), represents an intermediate-affinity, sodium-independent transport system. nih.govmdpi.com Research in esophageal and pancreatic cancer cell lines has shown that CTL1 is highly expressed and plays a significant role in choline uptake. nih.govmdpi.com This transport is not dependent on a sodium gradient but may utilize a proton (H+) gradient as a driving force. mdpi.com Inhibition of CTL1 function in these models has been shown to reduce cell viability and induce apoptosis, highlighting its importance in cancer cell biology. nih.govmdpi.com
Polyspecific Organic Cation Transporters (OCTs): OCTs are low-affinity, sodium-independent transporters that handle a wide range of cationic compounds, including choline. nih.govnih.gov While their affinity for choline is lower than that of CHTs or CTLs, they can contribute to choline uptake, especially when extracellular choline concentrations are high. wikipedia.org Their expression is prominent in tissues like the liver and kidneys. nih.gov
Table 2: Comparison of Choline Transporter Subtypes in Research Models
| Transporter Type | Gene Example | Affinity for Choline | Na+ Dependence | Key Research Findings | References |
|---|---|---|---|---|---|
| High-Affinity Choline Transporter (CHT) | SLC5A7 | High | Dependent | Rate-limiting for acetylcholine synthesis; crucial for efficient choline scavenging. | nih.govuniprot.orgnih.gov |
| Choline Transporter-Like (CTL) | SLC44A1 (CTL1) | Intermediate | Independent | Highly expressed in various cancer cell lines; linked to cell proliferation and survival. | nih.govnih.govmdpi.com |
| Organic Cation Transporters (OCT) | SLC22A1 (OCT1) | Low | Independent | Contribute to choline uptake in tissues like liver and kidney; transport various cations. | nih.govwikipedia.org |
Intracellular Metabolic Pathways of [11C]Choline
Once transported into the cell, [11C]Choline is rapidly metabolized. The specific metabolic pathways determine its retention and accumulation, which is the signal detected in PET imaging. In cancer research models, the phosphorylation pathway is considered dominant. nih.govnih.gov
The first and most critical step in the intracellular trapping of [11C]Choline is its phosphorylation by the enzyme choline kinase (ChoK) to form [11C]phosphocholine. nih.govwikipedia.org This reaction uses ATP as the phosphate (B84403) donor. wikipedia.org The addition of the charged phosphate group prevents [11C]phosphocholine from exiting the cell via the choline transporters, effectively trapping the radiotracer. acs.org
Numerous studies in cancer research have demonstrated that tumor cells exhibit significantly elevated levels of ChoK activity, particularly the alpha isoform (ChoKα). frontiersin.orgnih.govnih.gov This overexpression is a primary reason for the high accumulation of [11C]Choline in malignant tissues compared to normal tissues. frontiersin.org Research in prostate cancer cells has shown that at early time points after administration, tracer uptake is mainly dependent on transport rate, but at later times, the phosphorylation step becomes dominant for cellular retention. nih.gov Conversely, studies in hypoxic cancer cells have observed decreased choline phosphorylation, linked to reduced ChoKα expression and activity, leading to lower accumulation of the choline tracer. nih.gov
[11C]Phosphocholine serves as a key precursor for the synthesis of [11C]phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes. nih.govresearchgate.net This synthesis occurs via the Kennedy pathway, also known as the CDP-choline pathway. wikipedia.orgnih.gov
The pathway proceeds in two further steps:
CDP-Choline Formation: [11C]Phosphocholine reacts with CTP (cytidine triphosphate), a reaction catalyzed by the enzyme CTP:phosphocholine (B91661) cytidylyltransferase (CCT), to produce [11C]CDP-choline. nih.gov This is often the rate-limiting step of the pathway. nih.gov
Phosphatidylcholine Synthesis: Finally, the enzyme cholinephosphotransferase transfers the [11C]phosphocholine moiety from [11C]CDP-choline to a diacylglycerol (DAG) molecule, forming [11C]phosphatidylcholine. nih.govresearchgate.net
The upregulation of the Kennedy pathway is essential for rapidly proliferating cancer cells, which have a high demand for new membrane synthesis. nih.govnih.gov Therefore, the incorporation of [11C]Choline into phospholipids (B1166683) represents a significant component of its long-term retention in tumor cells. nih.gov
An alternative metabolic fate for choline is its oxidation to betaine (B1666868). nih.gov This two-step process occurs within the mitochondria and is catalyzed by two distinct enzymes:
Choline Dehydrogenase (CHDH): This enzyme, located in the inner mitochondrial membrane, catalyzes the oxidation of choline to betaine aldehyde. nih.govfrontiersin.orgwikipedia.org
Betaine Aldehyde Dehydrogenase (BADH): This enzyme further oxidizes betaine aldehyde to betaine. nih.govresearchgate.net
This pathway is particularly active in the liver and kidneys, where betaine plays a crucial role as an osmolyte and as a methyl group donor in one-carbon metabolism. nih.govnih.govnih.gov In the context of [11C]Choline metabolism in cancer research models, the oxidation pathway is generally considered less prominent than the phosphorylation pathway. nih.gov However, the potential for [11C]Choline to be oxidized to [11C]betaine must be considered, as [11C]betaine could also be taken up by cells, potentially complicating the interpretation of imaging data in certain contexts. nih.gov
Table 3: Enzymes of Intracellular [11C]Choline Metabolism
| Pathway | Enzyme | Gene (Human) | Substrate | Product | Significance in [11C]Choline Studies | References |
|---|---|---|---|---|---|---|
| Phosphorylation | Choline Kinase (ChoKα) | CHKA | [11C]Choline | [11C]Phosphocholine | Key trapping mechanism; enzyme is overexpressed in many cancers. | nih.govnih.govnih.govuniprot.org |
| Kennedy Pathway | CTP:phosphocholine cytidylyltransferase (CCT) | PCYT1A | [11C]Phosphocholine | [11C]CDP-choline | Rate-limiting step for phospholipid synthesis. | wikipedia.orgnih.gov |
| Kennedy Pathway | Cholinephosphotransferase | CEPT1 | [11C]CDP-choline | [11C]Phosphatidylcholine | Final step in incorporating the tracer into cell membranes. | nih.govresearchgate.net |
| Oxidation | Choline Dehydrogenase | CHDH | [11C]Choline | [11C]Betaine Aldehyde | First step of oxidation; primarily in liver and kidney mitochondria. | nih.govfrontiersin.orgwikipedia.org |
| Oxidation | Betaine Aldehyde Dehydrogenase | ALDH7A1 | [11C]Betaine Aldehyde | [11C]Betaine | Second step of oxidation; produces the methyl donor betaine. | nih.govresearchgate.net |
Choline Acetylation Pathways
While the primary metabolic fate of choline in proliferating cells is phosphorylation, its role as a precursor for the neurotransmitter acetylcholine (ACh) is a key metabolic pathway. nih.gov The synthesis of ACh from choline and acetyl-CoA is catalyzed by the enzyme choline acetyltransferase (ChAT). nih.gov In cholinergic neurons, the synthesized ACh is then transported into synaptic vesicles by the vesicular ACh transporter (VAChT) for storage before its release. nih.gov Although this pathway is fundamental in neuroscience, in the context of oncological PET imaging with [11C]Choline, the acetylation pathway is less dominant than the phosphorylation pathway for tracer retention in tumor cells. However, understanding the complete metabolic profile, including acetylation, is crucial for interpreting tracer kinetics. The degradation of acetylcholine at synapses also produces choline, which can then be taken up by transporters. nih.gov
Subcellular Localization and Retention Mechanisms in Research Models
The retention of [11C]Choline within cells is a multi-step process that effectively traps the radiotracer, allowing for PET imaging. snmmi.org Following transport across the cell membrane, [11C]Choline is rapidly phosphorylated in the cytoplasm by the enzyme choline kinase (CHK) to form [11C]phosphorylcholine. snmmi.orgpatsnap.comnih.gov This phosphorylated form is metabolically trapped within the cell because it cannot be transported back out. snmmi.org
The [11C]phosphorylcholine is then incorporated into phospholipids, primarily phosphatidylcholine, which are essential components of the cell membrane. patsnap.commdpi.com This incorporation into the structural components of the cell membrane represents the primary mechanism for the long-term retention of the radiolabel. drugbank.com While some slow metabolism into phospholipids contributes to the signal, the initial trapping as [11C]phosphorylcholine is the key event within the short timeframe of a PET scan. snmmi.org Studies in human pancreatic cancer cell lines have shown that choline transporters like CTL1 are localized to the plasma membrane, responsible for extracellular uptake, while CTL2 is found in intracellular compartments like the endoplasmic reticulum and mitochondria, handling internal choline transport. mdpi.com
Influencing Factors on [11C]Choline Uptake in Experimental Systems
Cellular Proliferation Rates and Metabolic Demand
A foundational concept in [11C]Choline imaging is the link between tracer uptake and the metabolic demands of rapidly dividing cells. Tumor cells, with their high rate of proliferation, require an increased synthesis of new cell membranes, which drives a higher demand for choline. mdpi.comdrugbank.com This leads to an overexpression of choline transporters and increased uptake of the tracer. mdpi.com It is thought that this accumulation of choline in tumors is related to the increased need for cell membrane synthesis associated with active cell proliferation. mdpi.com
In vitro studies have demonstrated a direct link between the cell cycle and [11C]Choline uptake. The highest uptake has been observed in the G2/M phase of the cell cycle, the phase just before cell division when cells increase in size and prepare for mitosis. nih.gov This suggests that tumors with a high mitotic index would exhibit high [11C]Choline accumulation. nih.gov However, the relationship is not always straightforward in clinical scenarios. A study on human prostate cancer found no significant statistical correlation between in vivo [11C]Choline uptake, measured by the Standardized Uptake Value (SUV), and the proliferation marker Ki-67. nih.govsnmjournals.org This suggests that in some cancers, processes other than proliferation may be the dominant drivers of [11C]Choline uptake. nih.gov
Gene Expression and Protein Levels of Choline Metabolizing Enzymes
The uptake and metabolism of [11C]Choline are critically dependent on the expression and activity of specific enzymes and transporters. Choline kinase (CHK), the enzyme that phosphorylates choline, is often overexpressed in malignant tumors, which is a key factor for tracer retention. nih.govnih.gov Similarly, choline transporters, such as choline-transporter-like protein 1 (CTL1), are essential for getting the tracer into the cell, and their expression levels can dictate the intensity of the PET signal. mdpi.comnih.gov
Genetic variations, specifically single nucleotide polymorphisms (SNPs), in the genes that code for choline-metabolizing enzymes can significantly alter choline metabolism. nih.gov Research has shown that SNPs in genes like CHKA (Choline Kinase Alpha), CHDH (Choline Dehydrogenase), and PEMT (Phosphatidylethanolamine N-Methyltransferase) can alter the partitioning of dietary choline between different metabolic pathways. nih.govresearchgate.net For example, certain SNPs can affect whether choline is used for phosphatidylcholine synthesis via the CDP-choline pathway or for betaine synthesis. nih.govresearchgate.net These genetic differences may contribute to inter-individual variability in [11C]Choline uptake and could have long-term implications for disease pathogenesis. nih.govresearchgate.net
Table 2: Examples of Genes with SNPs Affecting Choline Metabolism
| Gene | Gene Name | Function | Impact of SNP | Citation |
|---|---|---|---|---|
| CHKA | Choline Kinase Alpha | Phosphorylates choline | Alters distribution of choline between CDP-choline and PEMT pathways. | nih.govresearchgate.net |
| CHDH | Choline Dehydrogenase | Oxidizes choline to betaine aldehyde | Alters partitioning between betaine and PC synthesis. | nih.govresearchgate.net |
| PEMT | Phosphatidylethanolamine N-Methyltransferase | Synthesizes phosphatidylcholine | Alters distribution of choline between CDP-choline and PEMT pathways. | nih.govresearchgate.net |
Impact of Blood Flow and Perfusion in Animal Models
The delivery of [11C]Choline to the tissue is the first critical step for its uptake and is dependent on blood flow and perfusion. In animal models and clinical studies of prostate cancer, pharmacokinetic modeling has been used to disentangle the effects of blood flow (K1) from the metabolic trapping of the tracer. nih.gov Studies have shown that osseous and lymph node metastases can be significantly better perfused than local recurrences. nih.gov For instance, one study measured that the average blood flow rate in prostate cancer is approximately two to three times higher than in normal prostate tissue. nih.gov While blood flow is an important variable, studies have also found a high correlation between the simpler SUV measurement and more complex kinetic parameters, suggesting that for many applications, SUV is a robust measure of [11C]Choline uptake and metabolism. nih.gov
Receptor-Mediated Interactions (e.g., Sigma-1 Receptors)
Beyond its role in membrane metabolism, choline has been identified as an endogenous agonist for Sigma-1 receptors (S1R). nih.gov The Sigma-1 receptor is a protein that resides in the endoplasmic reticulum and is involved in regulating calcium signaling between the ER and mitochondria. nih.govnih.gov Research has demonstrated that choline binds to Sigma-1 receptors and potentiates calcium signals evoked by inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs). nih.gov This interaction suggests that [11C]Choline uptake could, in part, reflect the activity of this signaling pathway. The activation of Sigma-1 receptors by choline links extracellular stimuli to intracellular calcium signaling, a process that is crucial for numerous cellular functions, including proliferation and stress responses. nih.gov This interaction is distinct from the metabolic trapping via phosphorylation and represents another layer of biological activity that could influence the distribution of [11C]Choline in research models. nih.gov
Quantitative Analysis and Kinetic Modeling of Choline C 11 in Research Studies
The quantitative analysis of [11C]Choline positron emission tomography (PET) data is crucial for understanding its biodistribution, and cellular uptake mechanisms, and for evaluating its potential as a biomarker in various research models. This involves sophisticated imaging protocols, data processing techniques, and mathematical modeling to extract meaningful physiological parameters from the dynamic image series.
Comparative Radiotracer Studies and Novel Analog Development
Comparison with Other PET Radiotracers in Preclinical Research
Preclinical studies in animal models are crucial for validating new radiotracers and understanding their mechanisms relative to established agents. [¹¹C]Choline has been extensively compared against other biomolecules to identify the most effective imaging agent for various cancer types.
[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), which traces glucose metabolism, is the most widely used PET radiotracer in oncology. However, its utility can be limited in certain tumors, such as prostate cancer, due to low uptake and high physiological background in the urinary tract. This has prompted comparative studies with [¹¹C]Choline.
In a study on patients with prostate cancer, while both tracers were evaluated, [¹⁸F]FDG was found to correlate better with the Gleason score than [¹¹C]Choline. nih.gov For hepatocellular carcinoma (HCC), both choline-based tracers and [¹⁸F]FDG are utilized, and many studies are comparative in nature. amegroups.org In experimental rat models of HCC, [¹⁸F]FDG PET/CT has been shown to be effective for the quantitative evaluation of tumor growth and progression, with higher uptake observed in poorly-differentiated tumors. scielo.br Conversely, in studies of primary prostate tumors, [¹¹C]Acetate, another metabolic tracer, demonstrated higher uptake than [¹⁸F]FDG. nih.gov In a patient with metastatic breast cancer, both [¹⁸F]FCH (an [¹⁸F]-labeled choline (B1196258) analog) and [¹⁸F]FDG showed uptake in large metastases, but the uptake patterns and normal tissue distribution were different, highlighting their distinct biological pathways. snmjournals.org
Sarcosine, an N-methyl derivative of glycine, has been identified as a potential oncometabolite involved in the progression of prostate cancer. snmjournals.org This led to the development of [¹¹C]Sarcosine as a PET tracer. Preclinical studies directly comparing [¹¹C]Sarcosine to [¹¹C]Choline in prostate cancer xenograft models have demonstrated promising results for the novel tracer. itnonline.comsciencedaily.com
In both DU-145 and PC-3 human prostate cancer xenograft mouse models, [¹¹C]Sarcosine PET resulted in significantly higher tumor-to-background ratios (TBR) compared to [¹¹C]Choline PET. snmjournals.orgsciencedaily.commedindia.netsnmjournals.org The superior contrast of [¹¹C]Sarcosine is attributed to its transport mechanism via proton-coupled amino acid transporters (PAT), which are overexpressed in certain solid tumors. itnonline.comsciencedaily.com This provides a more specific target compared to the more general choline transport mechanisms.
| Radiotracer | Tumor Model | Tumor-to-Background Ratio (TBR) | Reference |
| [¹¹C]Sarcosine | DU-145 | 1.92 ± 0.11 | snmjournals.orgsnmjournals.org |
| [¹¹C]Choline | DU-145 | 1.41 ± 0.13 | snmjournals.orgsnmjournals.org |
| [¹¹C]Sarcosine | PC-3 | 1.89 ± 0.2 | snmjournals.orgsnmjournals.org |
| [¹¹C]Choline | PC-3 | 1.34 ± 0.16 | snmjournals.orgsnmjournals.org |
This table presents a comparison of tumor-to-background ratios (TBR) for [¹¹C]Sarcosine and [¹¹C]Choline in preclinical prostate cancer models. Data is presented as mean ± standard deviation.
The quest for optimal imaging has led to comparisons of [¹¹C]Choline with a variety of other radiolabeled molecules, each targeting different aspects of tumor biology.
vs. [¹⁸F]FET in Glioma: A direct comparison in glioma patients found that O-(2-[¹⁸F]-fluoroethyl)-L-tyrosine ([¹⁸F]FET), an amino acid tracer, was more accurate than [¹¹C]Choline for detecting glioma infiltration. d-nb.info
vs. [¹¹C]Acetate in Prostate Cancer: Studies have compared [¹¹C]Choline with [¹¹C]Acetate for detecting prostate cancer metastases, highlighting the different metabolic pathways these tracers interrogate. nih.gov
vs. [¹⁸F]FACBC in Prostate Cancer: In the context of biochemical relapse after radical prostatectomy, studies suggest that [¹⁸F]Fluciclovine ([¹⁸F]FACBC), a synthetic amino acid analog, is superior to [¹¹C]Choline. emory.edu
vs. [¹¹C]Methionine in Endocrine Tumors: For localizing parathyroid adenomas, [¹¹C]Methionine ([¹¹C]C-MET) has shown higher sensitivity in some studies compared to choline-based tracers. mdpi.com
vs. PSMA-ligands in Prostate Cancer: Among the various small molecules used for prostate cancer imaging, ligands targeting the prostate-specific membrane antigen (PSMA) have been found to be the most effective in detecting recurrent and metastatic disease, often outperforming [¹¹C]Choline. mdpi.com
Development and Preclinical Evaluation of Novel Choline-Based Radiotracers
To address the limitations of [¹¹C]Choline, namely its short 20.4-minute half-life and its in vivo metabolic instability, researchers have developed several novel analogs. These efforts have primarily focused on substituting the Carbon-11 (B1219553) radioisotope with Fluorine-18 (B77423) and modifying the choline molecule to increase its resistance to enzymatic degradation.
The development of Fluorine-18 (¹⁸F) labeled choline analogs was a significant step forward, primarily due to the longer half-life of ¹⁸F (109.8 minutes), which allows for centralized production and distribution, as well as later imaging times. mdpi.comresearchgate.net Two of the most studied analogs are [¹⁸F]Fluoromethylcholine (FCH) and [¹⁸F]Fluoroethylcholine (FECh). researchgate.netsnmjournals.org
Preclinical evaluations were conducted to ensure these analogs retained the biological behavior of native choline.
Enzyme Kinetics: In vitro studies using choline kinase found that [¹⁸F]FCH had a phosphorylation rate similar to that of native choline. nih.gov In contrast, the phosphorylation rate for [¹⁸F]FECh was found to be about 30% lower. nih.gov
Cellular Uptake: In cultured PC-3 prostate cancer cells, the accumulation of [¹⁸F]FCH was comparable to that of [¹⁴C]Choline. nih.gov However, the uptake of [¹⁸F]FECh was significantly lower, approximately one-fifth that of [¹⁸F]FCH, suggesting poorer biological compatibility for the fluoroethyl analog in this specific cell line. nih.gov
In Vivo Behavior: Despite some differences in in vitro kinetics, clinical studies in prostate cancer patients showed that [¹⁸F]FECh PET provided marked tumor uptake that was not different from [¹¹C]Choline uptake in the same patients. snmjournals.org
| Analog | Relative Phosphorylation Rate (vs. Choline) | Relative Uptake in PC-3 Cells (vs. FCH) | Reference |
| [¹⁸F]Fluoromethylcholine (FCH) | Similar | 100% | nih.gov |
| [¹⁸F]Fluoroethylcholine (FEC) | ~30% Lower | ~20% | nih.gov |
| [¹⁸F]Fluoropropylcholine (FPC) | ~60% Lower | Comparable | nih.gov |
This table summarizes the preclinical comparison of different [¹⁸F]-labeled choline analogs based on their in vitro phosphorylation rates and uptake in PC-3 cancer cells.
A significant issue with both [¹¹C]Choline and its initial ¹⁸F-analogs is their rapid oxidation in the liver and kidneys by the enzyme choline oxidase, which converts them into their respective betaine (B1666868) metabolites. mdpi.comsnmjournals.org These metabolites can contribute to the background signal, potentially complicating image interpretation, particularly during late imaging. mdpi.com
To address this metabolic instability, deuterated choline analogs were developed, based on the kinetic isotope effect. mdpi.commdpi.com Replacing hydrogen atoms with deuterium (B1214612) atoms on the choline molecule creates a stronger carbon-deuterium bond, which slows the rate of enzymatic oxidation. mdpi.comresearchgate.net
[¹¹C]D₄-Choline: Preclinical studies comparing [¹¹C]D₄-Choline with [¹¹C]Choline found a 20% to 40% decrease in the formation of the betaine metabolite with the deuterated version. aacrjournals.org
| Radiotracer | Key Feature | Advantage | Preclinical Finding | Reference |
| [¹¹C]D₄-Choline | Deuterium substitution | Increased stability vs. [¹¹C]Choline | 20-40% reduction in betaine formation compared to [¹¹C]Choline. | aacrjournals.org |
| [¹⁸F]D₄-FCH | Deuterium substitution & Fluorine-18 label | Enhanced metabolic stability and longer half-life | More resistant to oxidation than [¹¹C]Choline and [¹¹C]D₄-Choline; higher percentage of intratumoral phosphocholine (B91661). | mdpi.comaacrjournals.org |
This table outlines the key features and preclinical findings for deuterated choline analogs developed for improved metabolic stability.
Structure-Activity Relationship Studies in Tracer Design
The development of effective radiotracers for positron emission tomography (PET) hinges on understanding the relationship between a molecule's structure and its biological activity. In the context of Choline C-11, a key area of investigation has been the modification of the choline structure to improve its properties as a PET tracer, particularly to overcome the limitations of rapid in vivo oxidation. nih.govnih.gov
One of the primary metabolic pathways for choline is oxidation to betaine, a process that can complicate the interpretation of PET images by introducing a radioactive metabolite that does not reflect the target activity, which is choline kinase-mediated phosphorylation. nih.govnih.gov To address this, structure-activity relationship studies have focused on modifications that can hinder this oxidation without compromising the tracer's ability to be transported into cells and phosphorylated by choline kinase.
Key findings from these studies include:
Deuteration: Replacing hydrogen atoms with deuterium at the methyl groups of choline has been shown to confer a degree of resistance to oxidation. nih.govnih.gov This "isotope effect" is due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, making it more difficult for choline oxidase to act on the molecule. researchgate.net For instance, deuteration of C-11 choline led to a significant, albeit temporary, reduction in oxidation in the liver. nih.gov
Fluorination: The introduction of a fluorine atom, particularly as a fluoromethyl group, has demonstrated a more substantial protective effect against oxidation. nih.govnih.gov Fluorinated analogs like [¹⁸F]fluorocholine (FCH) and its derivatives have been extensively studied.
Combined Deuteration and Fluorination: Research has indicated that combining both deuteration and fluorination provides the most significant protection against in vivo oxidation. nih.govnih.gov The resulting analog, [¹⁸F]D4-FCH, exhibits enhanced metabolic stability. mdpi.com
Alkyl Chain Length: The length of the alkyl chain attached to the nitrogen atom also influences the tracer's properties. Studies on choline kinase inhibitors have shown that the potency can be directly related to the length of an alkyl linker in certain symmetric inhibitors. ugr.es For choline analogs, modifications to the ethyl group can impact their interaction with both choline transporters and choline kinase. For example, fluoroethyl and fluoropropyl analogs have shown poorer biological compatibility compared to the fluoromethyl analog. snmjournals.orgsnmjournals.org
Quaternary Ammonium (B1175870) Head: The positively charged quaternary ammonium group is crucial for recognition by choline transporters. amegroups.org However, even small increases in the size of this group can significantly reduce the tracer's affinity for the transporter, limiting its cellular uptake. amegroups.org
These structure-activity relationship studies have been instrumental in guiding the rational design of new choline-based radiotracers with improved imaging characteristics over the parent compound, this compound.
Preclinical Pharmacokinetic and Metabolic Profile Comparisons of Analogs
Preclinical studies, primarily in rodent models bearing human tumor xenografts, have been crucial for comparing the pharmacokinetic and metabolic profiles of this compound and its novel analogs. These investigations provide essential data on how these tracers are absorbed, distributed, metabolized, and excreted, which is vital for assessing their potential clinical utility.
A significant focus of these comparative studies has been the in vivo oxidation of the tracers. While this compound is rapidly oxidized to [¹¹C]betaine, its analogs exhibit different metabolic fates. nih.govdrugbank.comwikidoc.org
Key Comparative Findings:
Oxidation Profile: Studies directly comparing this compound, [¹¹C]D4-choline (a deuterated analog), and [¹⁸F]D4-choline (a deuterated and fluorinated analog) in mice with HCT116 human colon cancer xenografts revealed significant differences in their metabolism. nih.govnih.gov Oxidation to their respective betaine analogs was highest with this compound, reduced with [¹¹C]D4-choline, and substantially lower with [¹⁸F]D4-choline. nih.govnih.gov This suggests that both deuteration and fluorination contribute to metabolic stability. nih.govnih.gov
Tissue-Specific Metabolism: The metabolic profiles of these tracers vary between different organs. In the liver, both [¹¹C]choline and [¹¹C]D4-choline are rapidly oxidized. nih.gov However, deuteration provided initial protection against oxidation in the liver at early time points. nih.gov In contrast, [¹⁸F]D4-choline showed significantly reduced liver-specific oxidation. nih.gov In the kidneys, deuteration of [¹¹C]choline resulted in sustained protection against oxidation over a 60-minute period. researchgate.net
Tumor Uptake and Retention: Despite differences in metabolism, preclinical PET imaging studies have shown that tumor uptake can be similar among the tracers. nih.gov For instance, in mice with HCT116 tumors, the tumor signal-to-background ratios were comparable for [¹¹C]choline, [¹¹C]D4-choline, and [¹⁸F]D4-choline. nih.gov However, the underlying kinetics differ. The higher intracellular retention rates (Ki and k3) of [¹¹C]choline and [¹¹C]D4-choline were partly attributed to the rapid conversion of these non-fluorinated tracers to their betaine forms within the tumor. nih.govnih.gov
Phosphorylation: All three tracers—[¹¹C]choline, [¹¹C]D4-choline, and [¹⁸F]D4-choline—are converted intracellularly to their respective phosphorylated forms, which is the desired signal representing choline kinase activity. nih.govmdpi.com At 15 minutes post-injection in HCT116 tumors, both [¹¹C]D4-choline and [¹⁸F]D4-choline showed significantly more radioactivity corresponding to the labeled phosphocholine compared to [¹¹C]choline. nih.gov
Plasma Metabolites: In plasma, both [¹¹C]choline and [¹¹C]D4-choline are rapidly converted to their betaine metabolites. aacrjournals.org In contrast, the formation of betaine from [¹⁸F]D4-choline in plasma is significantly reduced. aacrjournals.org
These preclinical comparisons underscore the advantages of the novel analogs, particularly [¹⁸F]D4-choline, in terms of metabolic stability. This improved stability simplifies the interpretation of PET data by reducing the confounding signal from oxidized metabolites.
Data Tables
| Radiotracer | % Radioactivity as Parent Compound | % Radioactivity as Phosphocholine | % Radioactivity as Betaine |
|---|---|---|---|
| ¹¹C-Choline | ~20% | ~45% | ~35% |
| ¹¹C-D4-Choline | ~25% | ~55% | ~20% |
| ¹⁸F-D4-Choline | ~30% | ~65% | ~5% |
Advanced Research Methodologies and Future Trajectories
Integration of [11C]Choline PET with Multi-Modal Preclinical Imaging
To gain a more comprehensive understanding of the biological processes underlying [11C]Choline uptake, researchers are increasingly integrating PET with other high-resolution anatomical and functional imaging techniques in animal models. This multi-modal approach provides a more complete picture by correlating the metabolic information from PET with anatomical and physiological data.
Hybrid PET/CT in Animal Research
Hybrid PET/Computed Tomography (PET/CT) is a cornerstone of preclinical imaging, offering the co-registration of functional PET data with detailed anatomical information from CT. In animal research, this has been instrumental in accurately localizing [11C]Choline uptake within specific tissues and organs. For instance, in studies of prostate cancer, PET/CT has been used to assess the extent of the primary tumor and detect metastatic spread. thno.org While some studies have reported high sensitivity of [11C]Choline PET/CT in detecting primary prostate carcinomas, its specificity can be hampered by uptake in benign conditions like prostatitis and prostatic hyperplasia. thno.orgnih.gov
A meta-analysis comparing [11C]Choline PET/CT and Magnetic Resonance Imaging (MRI) for detecting lymph node metastases in prostate cancer patients found that while there was no significant difference in sensitivity, [11C]Choline PET/CT offered better specificity. nih.gov The anatomical details from CT are crucial for precise tumor delineation, which can be challenging with PET data alone due to the inherent limitations in spatial resolution. snmjournals.org
Combined PET/MRI in Preclinical Studies
The combination of PET with Magnetic Resonance Imaging (PET/MRI) represents a significant advancement in preclinical imaging, merging the high sensitivity of PET with the superior soft-tissue contrast and diverse functional capabilities of MRI. snmjournals.orgdirjournal.org This hybrid modality is particularly valuable in oncologic research, where it can simultaneously provide information on tumor metabolism, anatomy, and cellularity. snmjournals.orgajronline.org
In preclinical studies of glioma, a type of brain tumor, combined PET/MRI has been used to compare [11C]Choline uptake with data from MR spectroscopy, revealing different aspects of tumor biology and heterogeneity. snmjournals.org The high-resolution anatomical images from MRI are critical for the accurate registration and analysis of the PET signal, especially in complex anatomical regions. snmjournals.org The potential of PET/MRI extends to various cancers, with studies showing its utility in staging and assessing treatment response. dirjournal.orgajronline.org For example, in prostate cancer, there is an excellent correlation between areas of abnormal [11C]Choline uptake on PET and focal abnormalities seen on T2-weighted MRI images. ajronline.org
Correlative Studies with Magnetic Resonance Spectroscopy (MRS) in Animal Models
Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that provides information about the biochemical composition of tissues. In animal models, particularly in the context of brain tumors, MRS has been used in conjunction with [11C]Choline PET to probe the intricacies of choline (B1196258) metabolism. nih.govaacrjournals.orgamolf.nl MRS can measure the total choline-containing compounds (tCho), providing a different perspective on choline metabolism compared to the dynamic uptake of [11C]Choline measured by PET. nih.govaacrjournals.orgamolf.nl
Interestingly, studies in murine glioma models have reported a negative correlation between tCho levels measured by MRS and [11C]Choline uptake measured by PET. nih.govaacrjournals.orgamolf.nl This suggests a complex interplay between the pool of choline compounds and the rate of choline transport and phosphorylation. nih.gov While advancing tumor proliferation leads to increased [11C]Choline uptake, the high tCho signal in the peritumoral region may be influenced by factors like gliosis and inflammation. nih.govaacrjournals.orgamolf.nl These correlative studies highlight the complementary nature of [11C]Choline PET and MRS, with PET offering superior sensitivity for detecting changes in choline kinase activity and MRS providing a broader view of the total choline pool. aacrjournals.org
High-Throughput Screening Applications for Choline Metabolism Pathways
The development of high-throughput screening (HTS) assays is crucial for identifying novel therapeutic agents that can modulate the choline metabolism pathway. While direct HTS applications using the short-lived [11C]Choline are not feasible, the principles of targeting choline metabolism are being explored through other methods.
Phenotypic high-throughput screening, for example, has been employed to identify small molecules that can modulate the anaerobic metabolism of choline by gut microbiota. biorxiv.org This is relevant because the gut microbiome's metabolism of choline to trimethylamine (B31210) (TMA) has been linked to cardiovascular disease. biorxiv.org
Furthermore, non-radioactive, fluorescence-based assays are being developed to screen for modulators of the presynaptic choline transporter (CHT). nih.gov These assays, which are compatible with HTS, can identify compounds that allosterically potentiate CHT activity, offering a potential new therapeutic strategy for enhancing cholinergic function. nih.gov The insights gained from these HTS approaches can guide the development of new PET radiotracers or therapeutic interventions that target aberrant choline metabolism.
Advancements in Radiotracer Technology and Automated Systems for Research
The production of [11C]Choline for research and clinical use has been significantly enhanced by advancements in radiotracer technology and the development of automated synthesis systems. The short 20.4-minute half-life of carbon-11 (B1219553) necessitates rapid and efficient synthesis and purification processes. mdpi.com
Automated synthesis modules are now commonplace, enabling the reliable and high-yield production of [11C]Choline. d-nb.infonih.gov These systems often utilize on-line [11C]-methylation on disposable cartridges, which minimizes the amount of reagents needed, reduces synthesis time, and simplifies the automation process. d-nb.info Recent developments in microfluidic technology offer further advantages, allowing for "dose-on-demand" synthesis with precise control over reactants and reaction conditions, leading to improved yields and reduced synthesis times. mdpi.comresearchgate.net These microfluidic systems are particularly beneficial for producing patient-specific doses in a real-time manner. mdpi.com
The purification of [11C]Choline has also seen improvements. While preparative high-performance liquid chromatography (HPLC) is a standard method, it can be time-consuming. acs.org Solid-phase extraction (SPE) methods are now widely used in automated systems for rapid and effective purification. d-nb.infoacs.org
Unexplored Research Hypotheses and Emerging Applications for [11C]Choline
While [11C]Choline PET is well-established for imaging certain cancers like prostate cancer, its potential in other areas is still being explored, leading to new research hypotheses and emerging applications.
One promising area is the investigation of overactive parathyroid glands, a condition known as hyperparathyroidism. mayoclinic.org Studies have shown that [11C]Choline PET scans may be able to localize these glands when other imaging tests have failed. mayoclinic.org
Another area of active research is its application in other types of cancer. While [11C]Choline has shown promise in imaging hepatocellular carcinoma, a type of liver cancer, its utility in cholangiocarcinoma (bile duct cancer) appears to be limited for primary tumors, though it may have a role in detecting metastatic lesions. iaea.orgnih.gov The differential uptake of [11C]Choline in various tumors and even within different regions of the same tumor highlights the need for further research into the underlying biological mechanisms.
Furthermore, the development of new PET tracers often stems from the knowledge gained from existing ones. The exploration of [11C]Choline's behavior in different biological contexts can inform the design of novel radiotracers targeting other aspects of cellular metabolism. iaea.org The integration of [11C]Choline PET with other advanced technologies and its application to new clinical questions will undoubtedly continue to expand our understanding of disease and pave the way for improved diagnostic and therapeutic strategies.
Investigating Role in Non-Oncological Disease Models (e.g., Inflammation)
While initially prominent in oncology, the application of Choline C-11 positron emission tomography (PET) is expanding to investigate non-oncological conditions, particularly inflammatory diseases. openmedscience.comsnmjournals.org Choline is a vital precursor for phospholipids (B1166683), which are essential components of cell membranes. ahajournals.orgresearchgate.net In states of high cellular proliferation and activity, such as inflammation, there is an increased turnover of these membranes and consequently, an elevated uptake of choline. ahajournals.orgsnmjournals.org This increased metabolic activity provides the basis for using radiolabeled choline to image inflammatory processes. snmjournals.org
Research has demonstrated the potential of C-11 Choline to visualize inflammation in various conditions. In patients with inflammatory joint disease, high accumulation of C-11 Choline has been observed in the inflamed synovium. nih.gov Studies in animal models of atherosclerosis have shown that C-11 Choline uptake is significantly higher in atherosclerotic plaques compared to healthy vessel walls, with a prominent accumulation in inflamed areas rich in macrophages. snmjournals.org This suggests that macrophages may be largely responsible for the tracer's uptake in these lesions. snmjournals.org Furthermore, C-11 Choline PET has been used to detect inflammatory processes in other conditions, including sarcoidosis, a chronic granulomatous disease. iaea.org
The ability of C-11 Choline to accumulate in inflammatory lesions makes it a valuable research tool. snmjournals.org However, it's important to note that this uptake is not specific to inflammation and can also be seen in benign proliferative processes, which can lead to false-positive findings in oncological studies. openmedscience.comdrugs.com
Interactive Table: C-11 Choline in Inflammatory Disease Models
| Disease Model | Key Finding | Reference |
| Inflammatory Joint Disease | High accumulation of C-11 Choline in inflamed synovium. | nih.gov |
| Atherosclerosis (mice) | 1.9-fold higher uptake in atherosclerotic aortas vs. controls. | snmjournals.org |
| Atherosclerosis (mice) | 2.3-fold higher uptake in plaques vs. healthy vessel wall. | snmjournals.org |
| Sarcoidosis | Intense uptake of C-11 Choline in chronic inflammation. | iaea.org |
| Inflammatory Lesions | Non-specific uptake of C-11 Choline observed. | snmjournals.org |
Deeper Mechanistic Insights into Choline Metabolism Dysregulation
The utility of this compound PET in imaging is rooted in the dysregulation of choline metabolism, a hallmark of many pathological processes, including cancer. imrpress.commdpi.com Choline is transported into cells and undergoes phosphorylation by the enzyme choline kinase (CHK) to form phosphocholine (B91661). patsnap.comsnmmi.org This is the first step in the biosynthesis of phosphatidylcholine, a major component of cell membranes. imrpress.comimrpress.com
In many cancer cells, there is an upregulation of choline transporters and an increased activity of choline kinase. mdpi.comimrpress.commdpi.com This leads to an accumulation of phosphocholine within the cells, a phenomenon that can be visualized and quantified with C-11 Choline PET. researchgate.netmdpi.com Studies have shown a strong correlation between the uptake of C-11 Choline, measured as the standardized uptake value (SUV), and the expression of choline kinase α (CHKα) in prostate cancer. nih.gov
Beyond oncology, research is exploring the role of choline metabolism in other conditions. For instance, in macrophages, stimulation with inflammatory agents like lipopolysaccharide (LPS) leads to increased choline uptake and phosphatidylcholine synthesis. nih.gov This is associated with an upregulation of the choline transporter-like protein-1 (CTL1). nih.gov Inhibiting this transporter can alter the inflammatory response of macrophages, highlighting a critical link between choline metabolism and immune function. nih.gov C-11 Choline PET provides a powerful, non-invasive tool to study these metabolic alterations in vivo, offering deeper insights into the mechanisms driving various diseases. imrpress.com
Development of Advanced Kinetic Models for Research Data
To move beyond simple semi-quantitative measures like the SUV, researchers are developing advanced kinetic models to analyze dynamic C-11 Choline PET data. These models aim to provide more detailed and quantitative information about the underlying physiological processes, such as tracer delivery, transport, and phosphorylation. nih.govaacrjournals.org
One common approach is compartmental modeling, which describes the distribution and exchange of the tracer between different physiological compartments (e.g., plasma, tissue). aacrjournals.orgsnmjournals.org A two-tissue compartment model is often used for C-11 Choline, with rate constants representing:
K1: The rate of tracer delivery from plasma to the tissue. aacrjournals.org
k2: The rate of tracer transfer from the tissue back to the plasma. aacrjournals.org
k3: The rate of phosphorylation of choline by choline kinase. aacrjournals.org
These kinetic models have been applied in various research settings, including prostate cancer, to differentiate between malignant and benign tissues and to assess treatment response. nih.govsnmjournals.orgresearchgate.net For instance, studies have shown that malignant lymph nodes exhibit higher Ki values than benign ones. nih.govsnmjournals.org While these advanced models offer the potential to uncouple the different components of tracer uptake, some studies have found a high correlation between Ki and the simpler SUV measure, suggesting that for certain applications, SUV may be sufficient. nih.govnih.gov
Interactive Table: Kinetic Parameters from C-11 Choline PET Studies
| Study Population | Kinetic Model | Key Parameters | Finding | Reference |
| Recurrent Prostate Cancer | 2-Compartment Irreversible | K1, k2, k3, KiC | Malignant lymph nodes had higher SUV and KiC than benign nodes. | snmjournals.org |
| Primary Prostate Cancer | Graphical Analysis | Ki | Close correlation between Ki and SUV. | nih.gov |
| Prostate Cancer | 2-Tissue Compartment | Ki | Ki was higher in tumor tissue compared to normal prostate tissue. | researchgate.net |
Addressing Challenges of Background Activity in Specific Organs for Research
A significant challenge in the research application of C-11 Choline PET is the high physiological background activity in certain organs. The liver and kidneys are major sites of choline metabolism and, therefore, exhibit high tracer uptake. snmjournals.orgnih.gov This can make it difficult to detect pathological lesions within or near these organs. snmjournals.orgrsna.org The pancreas and salivary glands also show prominent C-11 Choline accumulation. snmjournals.org
The high uptake in the liver and kidneys is partly due to the oxidation of choline to betaine (B1666868), a key metabolic pathway in these organs. snmmi.orgsnmjournals.org Following intravenous administration, C-11 Choline is metabolized, with C-11 betaine being the major metabolite found in the blood. drugs.comdrugbank.com The kidneys' high uptake is related to the organ itself, as urinary excretion of the tracer is relatively low. drugs.comdrugbank.com
This background activity can limit the sensitivity of C-11 Choline PET for detecting metastases in the liver and adrenal glands. snmjournals.org In some cases, a large, non-choline-avid tumor in the liver may appear as a "cold spot" or an area of decreased activity against the highly active background. rsna.org To improve image interpretation, it is crucial for researchers to be familiar with the normal biodistribution of C-11 Choline and the potential pitfalls caused by physiological uptake. rsna.orgresearchgate.net Strategies to reduce background noise and enhance the tumor-to-background ratio are areas of ongoing research to improve the diagnostic accuracy of C-11 Choline PET. patsnap.com
Q & A
Q. What is the biochemical mechanism of Choline C-11 uptake in prostate cancer cells?
this compound mimics endogenous choline, which is essential for phosphatidylcholine synthesis via the Kennedy pathway. Prostate cancer cells overexpress choline transporters (e.g., CTL1) and choline kinase, leading to increased uptake and phosphorylation of this compound. This radiolabeled compound integrates into cell membranes, enabling visualization via PET imaging due to positron emission from Carbon-11 decay .
Q. How is this compound synthesized, and what challenges arise due to its short half-life?
this compound is synthesized using a cyclotron to produce Carbon-11 (half-life: 20 minutes), which is then bonded to a choline precursor. The process requires rapid purification and quality control to ensure radiochemical purity (>95%) and specific activity (typically 50–200 GBq/μmol). Logistical challenges include proximity to imaging facilities and coordination between cyclotron operation and patient dosing .
Q. What clinical scenarios warrant the use of this compound PET over conventional imaging?
this compound PET is recommended for detecting biochemical recurrence of prostate cancer (rising PSA levels) when conventional imaging (CT/MRI) is inconclusive. It is particularly effective for identifying oligometastatic disease in soft tissues and bone, with sensitivity ranging from 32%–93% depending on PSA levels .
Advanced Research Questions
Q. How does this compound PET performance compare to Ga-68 PSMA PET in detecting recurrent prostate cancer?
Ga-68 PSMA PET shows superior detection rates (89.5% vs. 34%–88% for this compound), especially at low PSA levels (<0.5 ng/mL). However, this compound remains relevant in PSMA-negative tumors or for institutions without Ga-68 production capabilities. Dual-tracer studies reveal 55% overlap in metastatic lesion detection, with PSMA excelling in nodal/visceral metastases and this compound in bone .
Q. What methodological considerations are critical for optimizing this compound kinetic modeling in dynamic PET studies?
Dynamic PET protocols (e.g., 60-minute acquisitions with 22 time frames) require:
- Input function : Derived from femoral/iliac artery time-activity curves (TACs).
- Compartmental modeling : Two-tissue models estimate influx constants (Ki) and distribution volume ratios (DVRs) to differentiate tumor (Ki: 0.05–0.12 mL/cm³/min) from benign tissue.
- Thresholding : Tumor segmentation using 60% of maximum SUV improves accuracy .
Q. How do PSA levels influence this compound PET sensitivity, and what are the implications for study design?
Sensitivity correlates strongly with PSA:
Q. What are the limitations of this compound PET in differentiating malignant from inflammatory lesions?
False positives occur in prostatitis, granulomatous diseases, or post-radiation inflammation due to overlapping choline metabolism. Solutions include:
- Dual-time-point imaging: Delayed scans (3–4 hours post-injection) improve specificity.
- Hybrid imaging: Co-registration with MRI (e.g., T2-weighted/DWI sequences) enhances anatomical context .
Methodological Challenges and Contradictions
Q. How should researchers address discrepancies in reported sensitivity/specificity values across studies?
Variability stems from differences in:
- PSA thresholds : Studies using PSA <1 ng/mL report lower sensitivity.
- Reference standards : Histopathology (gold standard) vs. clinical follow-up.
- Dosing protocols : Higher doses (≥4 MBq/kg) improve lesion conspicuity. Meta-analyses recommend standardized reporting metrics (e.g., per-patient vs. per-lesion analysis) .
Q. What strategies improve reproducibility in preclinical this compound studies?
- Biodistribution assays : Use gamma counters to quantify uptake in organs (e.g., liver: 15%–20% ID/g; brain: <1% ID/g) .
- Dynamic imaging in animal models : Anesthetized primates/rats require attenuation correction and motion compensation.
- Data sharing : Publish raw TACs and modeling code in repositories like PMOD or GitHub .
Emerging Research Directions
Q. Can this compound PET predict therapeutic response in prostate cancer?
Preliminary data suggest SUVmax reductions post-androgen deprivation therapy (ADT) correlate with PSA decline (r=0.72, p<0.01). Ongoing trials are evaluating this compound as a pharmacodynamic marker for PARP inhibitors and immunotherapy .
Q. What advancements in radiochemistry could extend this compound’s utility?
Microfluidic synthesis platforms reduce synthesis time (<10 minutes) and improve yield. Novel precursors (e.g., N-methyl-d3-choline) may enhance metabolic stability for prolonged imaging windows .
Tables
Table 1: Comparative Performance of PET Tracers in Prostate Cancer
| Tracer | Sensitivity (PSA <0.5 ng/mL) | Specificity | Optimal PSA Cutoff (ng/mL) |
|---|---|---|---|
| This compound | 32%–57% | 40%–93% | 1.16–2.0 |
| Ga-68 PSMA | 71%–89% | 88%–95% | 0.2–0.5 |
| F-18 Fluciclovine | 37%–67% | 40%–100% | 0.8–1.4 |
| Data aggregated from |
Table 2: Key Parameters for this compound Kinetic Modeling
| Parameter | Tumor Range | Normal Tissue Range |
|---|---|---|
| K1 (mL/cm³/min) | 0.15–0.30 | 0.05–0.10 |
| k3 (min⁻¹) | 0.02–0.05 | 0.005–0.01 |
| Ki (mL/cm³/min) | 0.05–0.12 | 0.01–0.03 |
| Derived from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
